molecular formula C15H11NO3S B2943266 (R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid CAS No. 1212375-07-9

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid

Cat. No.: B2943266
CAS No.: 1212375-07-9
M. Wt: 285.32
InChI Key: RLULBIWQZOAADG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is a chiral compound that belongs to the class of isothiazolones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene with a thioamide, followed by oxidation to form the isothiazolone ring. The chiral center can be introduced using enantioselective synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reagents are often employed to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, they could be investigated as potential drug candidates for treating various diseases.

Industry

In the industrial sector, ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid may be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylpropanoic acid
  • ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylbutanoic acid

Uniqueness

®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULBIWQZOAADG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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